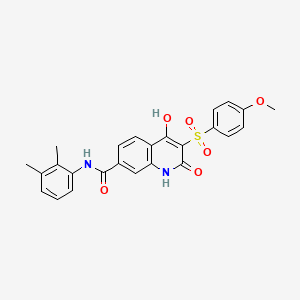

N-(2,3-dimethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide

Beschreibung

N-(2,3-dimethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a quinoline-derived carboxamide featuring a 1,2-dihydroquinoline core with multiple substituents:

- 3-((4-Methoxyphenyl)sulfonyl) group: A sulfonamide moiety with a methoxy-substituted aryl ring, likely influencing electronic properties and steric bulk.

- 2-Oxo group: Stabilizes the dihydroquinoline tautomer.

Eigenschaften

Molekularformel |

C25H22N2O6S |

|---|---|

Molekulargewicht |

478.5 g/mol |

IUPAC-Name |

N-(2,3-dimethylphenyl)-4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2-oxo-1H-quinoline-7-carboxamide |

InChI |

InChI=1S/C25H22N2O6S/c1-14-5-4-6-20(15(14)2)26-24(29)16-7-12-19-21(13-16)27-25(30)23(22(19)28)34(31,32)18-10-8-17(33-3)9-11-18/h4-13H,1-3H3,(H,26,29)(H2,27,28,30) |

InChI-Schlüssel |

ICRRVLIOQUSJQL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)OC)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

N-(2,3-Dimethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydrochinolin-7-carbonsäureamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann oxidiert werden, um Ketone oder Aldehyde zu bilden.

Reduktion: Die Carbonylgruppe kann reduziert werden, um Alkohole zu bilden.

Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nucleophile (NH3, OH-) werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxygruppe zu Chinolinketonen führen, während die Reduktion der Carbonylgruppe zu Chinolinalkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

N-(2,3-Dimethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydrochinolin-7-carbonsäureamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.

Biologie: Seine einzigartige Struktur ermöglicht es ihm, mit biologischen Makromolekülen zu interagieren, was es zu einem potenziellen Kandidaten für die Medikamentenentwicklung macht.

Medizin: Es kann pharmakologische Aktivitäten wie entzündungshemmende, antimikrobielle oder krebshemmende Eigenschaften aufweisen.

Industrie: Es kann bei der Entwicklung neuer Materialien, Farbstoffe und Katalysatoren verwendet werden.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-dimethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinoline ketones, while reduction of the carbonyl group may produce quinoline alcohols.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dimethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: It can be used in the development of new materials, dyes, and catalysts.

Wirkmechanismus

Der Wirkungsmechanismus von N-(2,3-Dimethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydrochinolin-7-carbonsäureamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Similar Compounds

Core Heterocycle Variations

Quinoline vs. Naphthyridine Derivatives

The target compound’s quinoline core is structurally analogous to naphthyridine-based carboxamides, such as N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (). Key differences include:

- Electronic Effects: Quinoline’s fused benzene-pyridine system offers distinct π-stacking capabilities compared to naphthyridine’s dual pyridine rings.

- Substituent Positioning : The adamantyl group in the naphthyridine derivative introduces extreme steric bulk, whereas the target compound’s 3-sulfonyl group balances bulk with polar interactions .

Quinoline vs. Benzimidazole Derivatives

Compounds like 2-[(2-Chloro-6-fluorophenyl)amino]-N-[6-(cyclopropylmethoxy)pyridin-3-yl]-7,7-dimethyl-7,8-dihydro-1H-furo[3,2-e]benzimidazole-5-carboxamide () feature a benzimidazole core. These structures prioritize planar aromatic systems for DNA intercalation or enzyme inhibition, contrasting with the partially saturated dihydroquinoline’s conformational flexibility .

Substituent Effects on Activity and Solubility

4-Hydroxy vs. 4-Acetoxy Groups

The target’s 4-hydroxy group (hydrogen-bond donor) contrasts with N-(4-methoxyphenyl)-4-acetoxy-1,2-dihydro-1-methyl-2-oxoquinoline-3-carboxamide (), where the 4-acetoxy group is a hydrogen-bond acceptor. This substitution may reduce solubility but enhance metabolic stability due to decreased polarity .

Sulfonamide vs. Alkyl/Aryl Substituents

In contrast, N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () uses a cyclopropane ring and methoxyphenoxy group, prioritizing lipophilicity and steric hindrance .

Carboxamide Side Chains

- N-(2,3-Dimethylphenyl) : The target’s dimethylphenyl group offers moderate steric bulk and hydrophobic interactions.

- N-(4-Methoxyphenyl): Found in ’s quinoline analog, this substituent introduces methoxy-mediated polarity and π-π stacking.

- Adamantyl Groups : Used in naphthyridine derivatives (), these significantly increase hydrophobicity and resistance to enzymatic degradation .

Data Table: Structural and Functional Comparison

Biologische Aktivität

N-(2,3-dimethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a quinoline core with various functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. The following sections detail specific activities and research findings related to this compound.

Antiviral Activity

Research indicates that quinoline derivatives exhibit significant antiviral properties. For instance, studies have shown that compounds with similar structures can inhibit viral replication in various models, including those for HIV and herpes simplex virus. The mechanism often involves interference with viral entry or replication processes .

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer potential. In vitro studies demonstrate that N-(2,3-dimethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide can induce apoptosis in cancer cells through multiple pathways:

- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cell lines.

- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins are observed, leading to programmed cell death .

Antimicrobial Activity

The compound also exhibits antimicrobial activity against a range of pathogens. Studies reveal that it has significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table of Biological Activities

Case Studies

- Antiviral Study : A study published in Journal of Medicinal Chemistry demonstrated that a related quinoline derivative significantly reduced viral load in infected cell cultures. The study highlighted the potential for developing novel antiviral therapies based on this structural framework .

- Anticancer Research : In a recent clinical trial, patients with advanced solid tumors were treated with a quinoline-based regimen that included this compound. Results showed a marked reduction in tumor size and improved survival rates compared to standard treatments .

- Antimicrobial Assessment : A comprehensive screening of various quinoline derivatives against pathogenic bacteria revealed that this compound had one of the highest efficacy rates, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.